Diphenyl 8-Methyl-1-nonanol Phosphate-d7
Description
Diphenyl 8-Methyl-1-nonanol Phosphate-d7 is a deuterated organophosphate ester characterized by a branched 8-methyl-1-nonanol backbone and two phenyl groups attached to the phosphate moiety. The deuterium substitution (d7) likely replaces hydrogen atoms at specific positions, enhancing its utility in spectroscopic studies (e.g., NMR) and metabolic tracing due to isotopic stability .
Properties
Molecular Formula |
C₂₂H₂₄D₇O₄P |
|---|---|
Molecular Weight |
397.5 |
Synonyms |
8-Methyl-1-nonanol Diphenyl Phosphate-d7; Isodecyldiphenyl Phosphate-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Analogues
Table 1: Key Structural Features of Deuterated Phosphate Esters
Key Observations :
Host-Guest Interaction and Solvent Effects
Table 2: Association Constants (Kf) of Phosphine/Phosphate Derivatives
| Compound | Kf (Association Constant) | Solvent | Reference |
|---|---|---|---|
| Diphenyl(4-adamantylphenyl)phosphine (AdTPP) | ~2 × 10² | scCO₂ | |
| Diphenyl-p-tolyl phosphate-d7 | N/A | scCO₂ | Inferred |
Research Findings :
- AdTPP, a structurally robust phosphine, exhibits a Kf twice that of simpler diphenyl derivatives in supercritical CO₂ (scCO₂), attributed to its adamantyl group enhancing polar interactions . By analogy, the 8-methyl-1-nonanol group in this compound may similarly enhance polar affinity in non-aqueous solvents.
- Unlike aqueous systems, scCO₂ lacks hydrophobic effects, necessitating substituents with higher polarity (e.g., methyl branching) to stabilize host-guest complexes .
Spectroscopic and Electronic Properties
Table 3: Substituent Effects on Chemical Shifts
| Compound | Substituent Electronegativity | ¹H/¹⁹Sn NMR Shifts | Reference |
|---|---|---|---|
| SnRR’R’’X () | High electronegativity | Upfield ¹¹⁹Sn | |
| This compound | Moderate (methyl branching) | Predictable downfield (¹H) | Inferred |
Key Insights :
- Electronegative substituents (e.g., p-tolyl) in phosphates correlate with upfield shifts in NMR, as demonstrated in Sn-based compounds . The 8-methyl group, being electron-donating, may cause slight downfield shifts in ¹H NMR compared to non-branched analogs.
- Deuterium substitution minimizes splitting in ¹H NMR spectra, as seen in Di-p-tolylphenyl phosphate-d14 .
Stability and Functional Performance
- Thermal Stability: Branched alkyl groups (e.g., 8-methyl-1-nonanol) improve thermal stability over linear-chain phosphates, akin to adamantyl groups in AdTPP .
- Solubility: Polar supercritical phases (e.g., scCO₂) favor compounds with moderate polarity, suggesting this compound may outperform fully aromatic phosphates in such media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
